An In-Depth Technical Guide to tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity, which allows for precise three-dimensional orientation of functional groups. This guide focuses on a particularly valuable derivative, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate. This bifunctional building block, featuring two primary alcohol moieties on a protected pyrrolidine ring, offers a versatile platform for the synthesis of complex molecules with significant therapeutic potential. Its C2-symmetry, when synthesized in its chiral forms, makes it an especially attractive starting material for asymmetric synthesis, a critical aspect of modern drug development. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers in their scientific endeavors.
Compound Identification and Properties
Chemical Identity:
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Systematic Name: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
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CAS Number: 157968-72-4 (for the cis-isomer, specifically (2R,5S) and (2S,5R) enantiomers)[1][2]
-
Molecular Formula: C₁₁H₂₁NO₄[1]
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Molecular Weight: 231.29 g/mol [1]
Physicochemical Properties:
A comprehensive understanding of the physicochemical properties is paramount for the successful application of this compound in synthesis and formulation.
| Property | Value | Source |
| Physical State | White solid. | [3] |
| Boiling Point | 353.6 ± 7.0 °C (Predicted) | |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.47 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in common organic solvents. Low solubility in water. | [4] |
Synthesis and Purification: A Detailed Protocol
The synthesis of tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, particularly in its enantiomerically pure form, is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis starting from a chiral precursor, L-proline, which is a common and cost-effective starting material.
Synthesis Workflow
Caption: General synthetic workflow for tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
Step-by-Step Experimental Protocol:
Step 1: Protection of L-Prolinol
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Rationale: The protection of the secondary amine of L-prolinol with a tert-butoxycarbonyl (Boc) group is a crucial first step to prevent unwanted side reactions in subsequent steps.
-
Procedure:
-
Dissolve L-prolinol (1 equivalent) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) to yield tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-Prolinol).[5]
-
Step 2: Oxidation to the Aldehyde
-
Rationale: The primary alcohol of N-Boc-L-Prolinol is selectively oxidized to the corresponding aldehyde, N-Boc-L-Prolinal. This aldehyde is a key intermediate for the introduction of the second hydroxymethyl group.
-
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.
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After stirring for 15 minutes, add a solution of N-Boc-L-Prolinol (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.
-
Step 3: Introduction of the Second Hydroxymethyl Group
-
Rationale: This step involves the addition of a one-carbon unit to the aldehyde, which will be subsequently reduced to the second hydroxymethyl group.
-
Procedure:
-
To a solution of the crude N-Boc-L-Prolinal in an appropriate solvent (e.g., tetrahydrofuran), add a suitable nucleophile such as the Grignard reagent, vinylmagnesium bromide, at low temperature.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
-
Step 4: Ozonolysis and Reduction
-
Rationale: The vinyl group is cleaved via ozonolysis to an aldehyde, which is then immediately reduced to the primary alcohol.
-
Procedure:
-
Dissolve the product from the previous step in a mixture of DCM and methanol and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add a reducing agent, such as sodium borohydride, in portions at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Work up the reaction by adding a saturated solution of ammonium chloride and extracting with an organic solvent.
-
Step 5: Purification of the Final Product
-
Rationale: The final product is purified to remove any remaining impurities and by-products.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate as a solid.
-
Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data (Reference data for a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate):
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¹H NMR (CDCl₃, 300 MHz): δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H).[5]
-
¹³C NMR (CDCl₃, 126 MHz): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[7]
-
IR (film): νmax 3428, 2971, 2872, 1692, 1478, 1457, 1397, 1366, 1169, 1109 cm⁻¹.[7]
Applications in Drug Discovery and Organic Synthesis
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of a wide range of biologically active molecules.
Key Application Areas:
-
Antiviral Agents: The pyrrolidine scaffold is a key component of several antiviral drugs. This diol can be used as a precursor in the synthesis of complex heterocyclic systems that are central to the activity of drugs targeting viral proteases and polymerases. For instance, derivatives of this compound are used in the synthesis of hepatitis C virus (HCV) NS5A inhibitors like Elbasvir and Daclatasvir.[8]
-
Enzyme Inhibitors: The two hydroxyl groups can be differentially functionalized to create potent and selective enzyme inhibitors. For example, they can be converted to phosphate esters to mimic natural substrates of kinases or phosphatases.
-
Chiral Ligands and Catalysts: The C2-symmetric nature of the chiral isomers makes them excellent precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions.
-
Scaffold for Combinatorial Chemistry: The two hydroxyl groups provide convenient handles for the attachment of diverse chemical moieties, making this compound an ideal scaffold for the generation of compound libraries for high-throughput screening.
Logical Relationship of Applications
Caption: Key application areas of the title compound.
Safety, Handling, and Storage
Safety Precautions:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Precautionary Statements:
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
Keep in a dark place under an inert atmosphere.[4]
Conclusion
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature and inherent chirality provide a powerful tool for the construction of complex and stereochemically defined molecules with significant biological activity. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, key applications, and essential safety information to facilitate its effective and safe use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-defined and versatile chiral building blocks will undoubtedly increase.
References
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-
ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1.
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.
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ChemicalBook. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
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BenchChem. Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.
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Guidechem. tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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Chem-Impex. (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
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ACS Publications. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.
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AChemBlock. cis-2,5-Bis-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester 97%.
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BLD Pharm. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
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ChemicalBook. 2-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
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Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]].
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Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition.
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